1-(4-Chloro-3-fluorophenyl)-2,2-difluoroethanone
CAS No.:
Cat. No.: VC13551823
Molecular Formula: C8H4ClF3O
Molecular Weight: 208.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4ClF3O |
|---|---|
| Molecular Weight | 208.56 g/mol |
| IUPAC Name | 1-(4-chloro-3-fluorophenyl)-2,2-difluoroethanone |
| Standard InChI | InChI=1S/C8H4ClF3O/c9-5-2-1-4(3-6(5)10)7(13)8(11)12/h1-3,8H |
| Standard InChI Key | FTVPVZIHMMGAPO-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(=O)C(F)F)F)Cl |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)C(F)F)F)Cl |
Introduction
Synthesis and Preparation
The synthesis of 1-(4-Chloro-3-fluorophenyl)-2,2-difluoroethanone typically involves the reaction of 4-chloro-3-fluorobenzene with difluoroacetyl chloride or a similar difluoroacetylating agent. This process requires careful control of reaction conditions to ensure the desired product yield and purity.
Applications and Potential Uses
Fluorinated compounds are widely used in pharmaceuticals, agrochemicals, and materials science due to their unique properties. 1-(4-Chloro-3-fluorophenyl)-2,2-difluoroethanone could potentially serve as an intermediate in the synthesis of more complex molecules with specific biological or chemical activities.
Safety and Handling
Handling fluorinated compounds requires caution due to their potential toxicity and reactivity. Safety measures should include the use of protective equipment and adherence to standard laboratory protocols for handling hazardous chemicals.
Research Findings and Data
Given the limited availability of specific research findings on 1-(4-Chloro-3-fluorophenyl)-2,2-difluoroethanone, we can look at related compounds for insights. For instance, 4'-Chloro-3'-fluoroacetophenone (C8H6ClFO) has been studied for its chemical and physical properties, including its molecular formula and potential hazards (e.g., skin and eye irritation) .
Data Table: Comparison of Related Fluorinated Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Properties/Uses |
|---|---|---|---|
| 4'-Chloro-3'-fluoroacetophenone | C8H6ClFO | 182.58 | Skin and eye irritant; used in synthesis |
| (2S)-2-(4-Chloro-3-fluorophenyl)pentan-2-ol | C11H14ClFO | 216.68 | Potential intermediate in pharmaceutical synthesis |
| 1-(4-Chloro-3-fluorophenyl)-2,2-difluoroethanone | C9H5ClF3O | Approx. 233 | Potential use in synthesis of complex molecules |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume